molecular formula C9H9ClN2O B11977527 N'-(4-Chlorobenzylidene)acetohydrazide CAS No. 26090-73-3

N'-(4-Chlorobenzylidene)acetohydrazide

Cat. No.: B11977527
CAS No.: 26090-73-3
M. Wt: 196.63 g/mol
InChI Key: YAZJBTGNGNKAQH-IZZDOVSWSA-N
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Description

N'-(4-Chlorobenzylidene)acetohydrazide is a synthetic hydrazone derivative of interest in medicinal chemistry and drug discovery research. This compound features the characteristic azomethine functional group (-HC=N-NH-), which is known to serve as a versatile pharmacophore and metal-chelating agent . Primary research applications for this compound and its structural analogs include investigation as potential antitumor agents. Hydrazone-based acetohydrazides have demonstrated promising cytotoxicity against various human cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) in scientific studies . The mechanism of action for related compounds is often associated with the activation of apoptotic pathways, particularly through the induction of caspase-3 activity, a key executioner enzyme in programmed cell death . Furthermore, this class of compounds is explored for antimicrobial properties. Hydrazones, in general, are recognized in the literature for their broad-spectrum biological activities, which encompass antibacterial and antifungal effects . The presence of the 4-chlorobenzylidene moiety is a common feature in many bioactive molecules, potentially enhancing their interaction with biological targets . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26090-73-3

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C9H9ClN2O/c1-7(13)12-11-6-8-2-4-9(10)5-3-8/h2-6H,1H3,(H,12,13)/b11-6+

InChI Key

YAZJBTGNGNKAQH-IZZDOVSWSA-N

Isomeric SMILES

CC(=O)N/N=C/C1=CC=C(C=C1)Cl

Canonical SMILES

CC(=O)NN=CC1=CC=C(C=C1)Cl

Origin of Product

United States

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in elucidating the molecular structure by probing the interactions of the molecule with electromagnetic radiation.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons, the azomethine proton (-N=CH-), the amide proton (-NH-), and the methyl protons (-CH₃). The azomethine proton typically appears as a singlet downfield. The aromatic protons on the chlorophenyl ring exhibit splitting patterns consistent with their substitution. The amide proton also presents as a singlet, and its chemical shift can be sensitive to solvent and concentration. The methyl group protons appear as a characteristic singlet in the upfield region.

The ¹³C NMR spectrum provides information on each unique carbon environment within the molecule. Key signals include those for the carbonyl carbon (C=O), the azomethine carbon (N=C), and the various carbons of the aromatic ring. The chemical shifts are influenced by the electronic environment of each carbon atom.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Hydrazone Derivatives Data presented for illustrative purposes based on related structures.

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
CH₃~2.2~21
Aromatic CH~7.4 - 7.8~128 - 135
N=CH~8.1~145
NH~11.5-
C=O-~165-170
C-Cl-~136

Note: Actual chemical shifts can vary based on the solvent and specific derivative.

IR spectroscopy is a powerful tool for identifying the principal functional groups within the N'-(4-Chlorobenzylidene)acetohydrazide molecule. cardiff.ac.uknih.goviucr.orgnih.goviucr.org The spectrum displays characteristic absorption bands that confirm the compound's structure.

A strong absorption band is typically observed in the region of 1650-1680 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the amide group. The stretching vibration of the azomethine (C=N) group usually appears in the 1590-1620 cm⁻¹ range. The N-H stretching vibration of the amide group gives rise to a band in the region of 3100-3300 cm⁻¹. The position and broadness of this N-H band can provide evidence of intermolecular hydrogen bonding in the solid state. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. The C-Cl stretching vibration can be found in the fingerprint region, typically between 700-800 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound Analogues

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
N-H Stretch3100 - 3300Medium
Aromatic C-H Stretch> 3000Medium-Weak
Aliphatic C-H Stretch< 3000Medium-Weak
C=O Stretch (Amide I)1650 - 1680Strong
C=N Stretch1590 - 1620Medium
N-H Bend (Amide II)1520 - 1550Medium
C-Cl Stretch700 - 800Medium-Strong

Mass spectrometry confirms the molecular weight and formula of this compound, which is C₉H₉ClN₂O. The analysis provides a molecular ion peak [M]⁺ that corresponds to the calculated molecular mass. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, further confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for hydrazones include cleavage of the N-N bond and the N-C bonds. libretexts.orglibretexts.org Key fragmentation for this compound would be expected to produce characteristic ions such as the 4-chlorobenzylidyne cation and the acetohydrazide fragment, as well as subsequent losses of small neutral molecules like CO and N₂.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. While a structure for the exact title compound is not available, analysis of very close analogues like (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and N′-[1-(4-Chlorophenyl)ethylidene]acetohydrazide reveals key structural parameters. researchgate.netnih.goviucr.org

X-ray diffraction studies show that the molecule is generally planar. iucr.org The central acetohydrazide moiety and the 4-chlorophenyl ring are nearly coplanar, though slight twisting can occur. The molecule typically adopts an E configuration about the C=N double bond. The bond lengths and angles are within the expected ranges for the corresponding hybridization states of the atoms. For example, the C=O and C=N bond lengths are consistent with double bond character.

Table 3: Selected Bond Lengths and Angles for a Representative Analogue, (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide researchgate.net

Parameter Value (Å or °)
C=O Bond Length~1.23 Å
C=N Bond Length~1.28 Å
N-N Bond Length~1.37 Å
C-Cl Bond Length~1.74 Å
C-N-N Angle~116°
N-N-C (carbonyl) Angle~121°
C=N-N Angle~117°

The supramolecular architecture of this compound derivatives in the solid state is primarily dictated by a network of intermolecular interactions. researchgate.netnih.gov A dominant and recurring motif is the formation of centrosymmetric dimers through pairs of N–H···O hydrogen bonds between the amide proton of one molecule and the carbonyl oxygen of a neighboring molecule. nih.gov This interaction creates a stable R²₂(8) ring motif.

Beyond this primary hydrogen bond, the crystal packing is further stabilized by a variety of weaker interactions. These can include:

C–H···O contacts: Interactions between aromatic or methyl C-H groups and the carbonyl oxygen atom. researchgate.net

Cl···π contacts: The chlorine atom can interact with the electron-rich π system of an adjacent aromatic ring. researchgate.netiucr.org

π···π interactions: Stacking interactions between the aromatic rings of adjacent molecules can also contribute to the stability of the crystal lattice.

These collective non-covalent interactions guide the assembly of the molecules into well-defined one-, two-, or three-dimensional networks. iucr.org

Elucidation of Tautomeric Forms and Conformational Isomerism in the Solid State

A comprehensive search of the current scientific literature and crystallographic databases reveals that a specific single-crystal X-ray diffraction study for this compound (C9H9ClN2O) has not been publicly reported. Consequently, detailed experimental data, such as precise bond lengths, bond angles, and torsion angles, which are essential for a definitive analysis of its tautomeric and conformational state in the solid phase, are unavailable.

However, the structural characteristics of this compound can be inferred by examining the crystallographic data of closely related derivatives. Research on analogous hydrazone compounds provides valuable insights into the likely structural behavior of this compound in the solid state.

Hydrazones, including this compound, can theoretically exist in two primary tautomeric forms: the amide-imine form and the imidol-amine form. In the solid state, hydrazones derived from aldehydes and aceto- or benzohydrazides predominantly adopt the amide-imine tautomeric form. This preference is stabilized by the formation of intermolecular hydrogen bonds.

Studies on similar structures, such as (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide, show that the molecule is generally planar, with the exception of certain substituent groups. nih.goviucr.org This planarity is a common feature of the benzylidenehydrazide core. The solid-state conformation is typically characterized by an E configuration about the C=N double bond, which is the more sterically favorable arrangement.

The crystal packing of related hydrazones is often dominated by N—H···O hydrogen bonds, where the amide proton acts as a donor and the carbonyl oxygen acts as an acceptor. These interactions frequently lead to the formation of centrosymmetric dimers or extended chain motifs. For instance, in the crystal structure of (E)-N′-(4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide, molecules are linked by N—H···O hydrogen bonds, resulting in helical chains. nih.gov It is highly probable that this compound would exhibit similar hydrogen bonding patterns, leading to a stable, ordered crystal lattice.

The conformation of the molecule is largely defined by the torsion angles within the hydrazone backbone. In related structures, the molecule adopts a trans conformation about the N-N bond and a trans orientation of the carbonyl group relative to the C=N bond. This extended conformation minimizes steric hindrance and maximizes the potential for effective intermolecular hydrogen bonding.

While specific experimental data for this compound is absent, the established principles of hydrazone chemistry and the available data from analogous compounds strongly suggest that in the solid state, it exists as the amide-imine tautomer in an E configuration, with its conformation being largely planar and its crystal structure stabilized by intermolecular N—H···O hydrogen bonds. Definitive confirmation and detailed structural parameters, however, await a dedicated single-crystal X-ray diffraction study.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy, which collectively dictate the compound's behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure and optimized geometry of molecules. researchgate.net For N'-(4-Chlorobenzylidene)acetohydrazide, calculations are typically performed using a hybrid functional, such as B3LYP, combined with a split-valence basis set like 6-311++G(d,p). nih.goviucr.org This level of theory has been shown to provide a reliable balance between computational cost and accuracy for organic molecules. rsc.org

The optimization process systematically alters the molecule's geometry to find the lowest energy conformation on the potential energy surface. The resulting structure provides key data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. The planar acetohydrazide group typically exhibits a trans configuration with respect to the C=N double bond. researchgate.net The planarity of the molecule is influenced by the dihedral angle between the chlorophenyl ring and the hydrazone moiety. Energetic parameters derived from these calculations, such as the total energy and heat of formation, are crucial for assessing the molecule's thermodynamic stability.

Table 1: Representative Optimized Geometrical Parameters for this compound Calculated via DFT

Note: These are typical values based on DFT calculations of similar hydrazone structures.

ParameterAtoms InvolvedTypical Value
Bond Length (Å)C=O1.24
C=N1.29
N-N1.38
C-Cl1.75
Bond Angle (°)O=C-N122.5
C-N=N117.0
Dihedral Angle (°)C-C-N=N180.0 (trans)

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates a molecule is more polarizable and reactive. nih.gov For this compound, the HOMO is typically distributed over the phenyl ring and the hydrazone linkage, which are electron-rich regions. The LUMO is often localized on the chlorobenzylidene moiety and the C=N-N=C backbone, which can accept electron density. researchgate.net This distribution highlights the pathways for intramolecular charge transfer.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters

Note: Values are representative for this class of compounds, calculated at the B3LYP/6-311++G(d,p) level.

ParameterSymbolTypical Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.5
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.8
Energy GapΔE = ELUMO - EHOMO4.7
Electronegativityχ = -(EHOMO + ELUMO)/24.15
Chemical Hardnessη = (ELUMO - EHOMO)/22.35

Molecular Electrostatic Potential (MEP) maps are valuable visual tools for predicting the reactive behavior of a molecule. chemrxiv.org The MEP surface illustrates the distribution of charge, identifying regions susceptible to electrophilic and nucleophilic attack. The potential is color-coded, where red indicates regions of most negative electrostatic potential (electron-rich), and blue signifies the most positive potential (electron-poor), while green represents neutral regions. chemrxiv.orgresearchgate.net

For this compound, the MEP map would show a significant negative potential (red or yellow) concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The imine nitrogen atom would also exhibit a negative potential, making these sites prime targets for electrophilic attack or hydrogen bond donation. Conversely, the most positive potential (blue) would be located on the amide proton (N-H), identifying it as the primary site for deprotonation or nucleophilic attack. The aromatic protons and the C-H of the methyl group would show moderately positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like bonding structure and delocalization of electron density within a molecule. wikipedia.orgq-chem.com It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory. The stabilization energy (E(2)) associated with these interactions reveals the strength of hyperconjugation. wisc.edu

In this compound, significant stabilizing interactions are expected. A primary interaction involves the delocalization of the lone pair electrons from the nitrogen atom (p-type lone pair, LP(N)) into the antibonding π* orbital of the adjacent carbonyl group (C=O). This n → π* interaction is characteristic of amides and contributes significantly to the planarity and stability of the hydrazide linkage. Other notable interactions include π → π* delocalization within the aromatic ring and hyperconjugative effects involving the chlorine atom's lone pairs and the σ* orbitals of the ring.

Table 3: Major Hyperconjugative Interactions and Their Stabilization Energies (E(2)) from NBO Analysis

Note: Representative interactions and energies for the hydrazone scaffold.

Donor NBOAcceptor NBOInteraction TypeE(2) (kcal/mol)
LP (Namide)π* (C=O)n → π~50-60
LP (O)σ (N-Ccarbonyl)n → σ~25-30
π (C=C)ringπ (C=C)ringπ → π~18-22
LP (Cl)σ (C-C)ringn → σ*~2-5

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger biological macromolecule, such as an enzyme or a receptor. nih.gov This technique is crucial in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action at a molecular level.

For this compound, molecular docking studies can predict its binding mode within the active site of various enzymes and receptors. Hydrazone derivatives are known to interact with targets such as carbonic anhydrase, enoyl-acyl carrier protein reductase (ENR), and various kinases. researchgate.netsemanticscholar.orgresearchgate.net

The docking procedure places the ligand into the receptor's binding pocket and scores the resulting poses based on binding energy (or affinity), typically expressed in kcal/mol. A more negative value indicates a more favorable binding interaction. The analysis reveals key interactions that stabilize the ligand-receptor complex. For this molecule, predicted interactions would likely include:

Hydrogen Bonding: The carbonyl oxygen (C=O) and the amide proton (N-H) are potent hydrogen bond acceptors and donors, respectively, capable of forming strong bonds with amino acid residues like histidine, serine, or lysine. researchgate.net

Hydrophobic Interactions: The 4-chlorophenyl ring can engage in hydrophobic and van der Waals interactions with nonpolar residues such as leucine, valine, and alanine (B10760859) in the binding pocket.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

These predicted interactions provide a rational basis for the compound's potential biological activity and guide further experimental validation.

Table 4: Representative Molecular Docking Results with a Hypothetical Enzyme Target

Target EnzymeBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Carbonic Anhydrase II-7.5His94Hydrogen Bond (with C=O)
Thr199Hydrogen Bond (with N-H)
Val121, Leu198Hydrophobic Interaction (with chlorophenyl ring)

Elucidation of Key Interacting Residues and Binding Site Characteristics

Detailed studies elucidating the key amino acid residues and the specific characteristics of the binding site for this compound are not found in the current body of scientific literature. While research on other hydrazone derivatives often involves molecular docking simulations to predict binding modes and identify crucial interactions within enzyme or receptor active sites, such an analysis for this compound has not been published.

For related compounds, such as inhibitors of 4-chlorobenzoyl-coenzyme A dehalogenase, studies have successfully identified key residues like Gly114 and Phe64 that form hydrogen bonds with the substrate, contributing significantly to catalysis. nih.gov This highlights the potential of computational methods to uncover such interactions, though this has yet to be applied to this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.gov The development of such models is a cornerstone of rational drug design, enabling the prediction of the activity of novel compounds.

Development of Predictive Models for Biological Activity based on Molecular Descriptors

No specific QSAR models have been developed for this compound. The process typically involves calculating a variety of molecular descriptors—such as electronic, steric, and hydrophobic parameters—for a series of related compounds and then using statistical methods to build a predictive model. Studies on other hydrazone-containing compounds have successfully established such models. For instance, QSAR studies on a series of benzylidene hydrazides identified that the presence of chloro and nitro substituents significantly influenced their antimicrobial activity. nih.gov

Identification of Steric, Electrostatic, and Hydrophobic Contributions to Activity

Without a QSAR study on a series of analogs of this compound, it is not possible to delineate the specific contributions of steric, electrostatic, and hydrophobic properties to its biological activity. In broader studies of hydrazone derivatives, these factors have been shown to be critical. For example, in a 3D-QSAR study of thieno[2,3-d]pyrimidin-4-yl hydrazone analogues, both steric and electrostatic fields were found to contribute significantly to the inhibitory activity against cyclin-dependent kinase 4 (CDK4), with contributions of 54.8% and 45.2%, respectively. nih.gov

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA)

CoMFA and CoMSIA are 3D-QSAR techniques that provide detailed contour maps highlighting the regions around a molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties could lead to an increase or decrease in biological activity. nih.gov

Regrettably, no CoMFA or CoMSIA studies have been published for this compound. Such analyses have been successfully applied to other classes of hydrazone derivatives. For instance, a CoMFA and CoMSIA study on thieno-pyrimidine derivatives as triple-negative breast cancer inhibitors yielded statistically robust models with high predictive capabilities. nih.gov The CoMFA model for this series indicated that steric and electrostatic fields contributed 67.7% and 32.3%, respectively, to the biological activity. nih.gov Similarly, a 3D-QSAR study on quinazolinone derivatives containing hydrazone structures led to the development of a predictive CoMFA model to guide future drug design. rsc.orgrsc.org

The absence of such detailed computational studies on this compound underscores a specific area where further research is warranted. The application of these powerful in silico techniques could provide valuable insights into its mechanism of action and facilitate the design of new, more effective derivatives.

Coordination Chemistry of N 4 Chlorobenzylidene Acetohydrazide and Its Metal Complexes

Ligand Properties of N'-(4-Chlorobenzylidene)acetohydrazide

This compound functions as a significant chelating agent due to the presence of multiple donor atoms and its capacity for tautomeric transformation. These characteristics allow it to coordinate with a range of metal ions in various oxidation states, forming stable complexes.

This compound possesses both oxygen and nitrogen heteroatoms that can act as donor sites for metal chelation. This multidentate nature allows it to act as a versatile ligand, coordinating with metal ions in several ways. The primary coordination sites are the carbonyl oxygen and the azomethine nitrogen. rdd.edu.iqrepec.orglearning-gate.com This bidentate chelation is a common feature in the formation of its metal complexes. rdd.edu.iq The presence of these donor atoms facilitates the formation of stable chelate rings with the central metal ion, a key factor in the stability of the resulting complexes. The specific coordination can be influenced by the reaction conditions and the nature of the metal ion involved. Some studies have shown that in certain complexes, the ligand coordinates through the amine and azomethine nitrogen atoms in addition to the carbonyl oxygen. redalyc.org

A critical aspect of the coordination chemistry of this compound is its ability to exist in tautomeric forms: the keto and enol forms. frontiersin.orgmasterorganicchemistry.comlibretexts.org In the solid state, the ligand typically exists in the keto form. However, in solution and particularly upon complexation with metal ions, it can undergo tautomerization to the enol form. frontiersin.org This transformation involves the migration of a proton from the nitrogen atom to the carbonyl oxygen, resulting in the formation of a hydroxyl group and a carbon-nitrogen double bond.

The keto-enol tautomerism significantly influences the coordination mode of the ligand. frontiersin.orglibretexts.org In the keto form, coordination occurs through the neutral carbonyl oxygen and the azomethine nitrogen. When the ligand coordinates in its enol form, it typically does so as a deprotonated species, with the metal ion binding to the enolic oxygen and the azomethine nitrogen. This deprotonation results in the formation of a neutral complex if the metal salt is a halide or acetate.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound has been extensively studied, leading to a variety of coordination compounds with different metal centers. These complexes are typically prepared and then characterized using a range of spectroscopic and analytical techniques to determine their structure and properties.

Metal complexes of this compound with various divalent transition metals have been successfully synthesized. The general method for the preparation of these complexes involves the reaction of the ligand with a corresponding metal salt, often a chloride or acetate, in a suitable solvent such as ethanol (B145695) or methanol. redalyc.orgorientjchem.orgnih.gov The mixture is typically refluxed for several hours, during which the complex precipitates out of the solution. redalyc.orgorientjchem.org The resulting solid is then filtered, washed, and dried.

The stoichiometry of the resulting complexes is often found to be 1:1 or 1:2 (metal:ligand), depending on the metal ion and the reaction conditions. For instance, octahedral complexes of Co(II), Ni(II), and Cu(II) have been reported with the formula [MCl2(Ligand)(H2O)2]. repec.orglearning-gate.com In contrast, Pd(II) often forms square planar complexes of the type [PdCl2(Ligand)], while Zn(II), Cd(II), and Hg(II) typically form tetrahedral complexes with the formula [MCl2(Ligand)]. repec.orglearning-gate.com

Table 1: Examples of Synthesized Metal Complexes of this compound and Related Hydrazones

Metal IonGeneral FormulaCoordination Geometry
Co(II)[CoCl2(L)(H2O)2]Octahedral
Ni(II)[NiCl2(L)(H2O)2]Octahedral
Cu(II)[CuCl2(L)(H2O)2]Octahedral
Pd(II)[PdCl2(L)]Square Planar
Zn(II)[ZnCl2(L)]Tetrahedral
Cd(II)[CdCl2(L)]Tetrahedral
Hg(II)[HgCl2(L)]Tetrahedral

Note: 'L' represents the this compound ligand.

A variety of spectroscopic techniques are employed to confirm the coordination of this compound to the metal ion and to elucidate the structure of the resulting complexes. solubilityofthings.com

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination sites of the ligand. redalyc.org Upon complexation, characteristic shifts in the vibrational frequencies of the C=O (carbonyl) and C=N (azomethine) groups are observed. A shift of the ν(C=O) band to a lower frequency and a shift in the ν(C=N) band indicate the coordination of the carbonyl oxygen and azomethine nitrogen to the metal ion. redalyc.org The appearance of new bands in the far-IR region can be attributed to the formation of M-O and M-N bonds. semanticscholar.org

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry. The d-d transitions observed for transition metal complexes are characteristic of their geometry. For example, octahedral Ni(II) complexes typically show multiple absorption bands, while square planar Cu(II) complexes often exhibit a broad d-d transition band. redalyc.org Charge transfer bands from the ligand to the metal (LMCT) or metal to the ligand (MLCT) can also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to further characterize the ligand and its complexes, particularly for diamagnetic metal ions like Zn(II), Cd(II), and Pd(II). redalyc.orgnih.gov In the ¹H NMR spectrum of the ligand, the signal corresponding to the -NH proton often disappears or shifts upon complexation, especially if coordination occurs through the enol form. nih.gov Shifts in the signals of the azomethine proton and aromatic protons also provide evidence of coordination. redalyc.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used to determine the molecular weight of the complexes and to confirm their stoichiometry. nih.gov

The coordination geometry of the metal complexes of this compound is determined by a combination of magnetic susceptibility measurements and spectroscopic data.

Octahedral Geometry: Co(II), Ni(II), and some Cu(II) complexes often exhibit an octahedral geometry. repec.orglearning-gate.comredalyc.org This is typically supported by their electronic spectra and magnetic moment values, which are consistent with a high-spin d⁷, d⁸, or d⁹ configuration in an octahedral field. The presence of coordinated water molecules often completes the six-coordinate sphere. repec.orglearning-gate.com

Square Planar Geometry: Pd(II) complexes, being d⁸ metal ions, strongly favor a square planar geometry. repec.orglearning-gate.comnahrainuniv.edu.iqmdpi.com These complexes are typically diamagnetic.

Tetrahedral Geometry: Zn(II), Cd(II), and Hg(II) complexes, with a d¹⁰ electronic configuration, commonly adopt a tetrahedral geometry. repec.orglearning-gate.comsemanticscholar.orgtjpsj.orgresearchgate.net This is consistent with their diamagnetic nature and the absence of d-d electronic transitions in their UV-Vis spectra.

Table 2: Spectroscopic Data for a Representative Metal Complex

TechniqueLigandComplex (e.g., [CuCl2(L)(H2O)2])Interpretation
IR (cm⁻¹) ν(C=O): ~1670ν(C=O): ~1650Shift indicates coordination of carbonyl oxygen.
ν(C=N): ~1610ν(C=N): ~1600Shift indicates coordination of azomethine nitrogen.
UV-Vis (nm) λmax: ~250, ~310λmax: ~260, ~320, ~650d-d transition around 650 nm suggests a distorted octahedral or square planar geometry for Cu(II).
¹H NMR (ppm) δ(-NH): ~11.5Signal broadens or disappearsIndicates involvement in coordination or deprotonation.
δ(CH=N): ~8.4δ(CH=N): ~8.6Downfield shift upon coordination.

Theoretical Studies on Metal Complex Electronic Structure and Stability

DFT Calculations for Electronic and Structural Properties of Metal-Ligand Complexes

No specific data from DFT calculations on the electronic and structural properties of metal complexes of this compound are available in the reviewed literature.

Analysis of Metal-Ligand Bonding and Charge Distribution

A detailed analysis of the metal-ligand bonding and charge distribution for complexes of this compound is not possible without dedicated theoretical studies, which are currently unavailable.

Mechanistic Biological Research and Structure Activity Relationships Sar

General Mechanistic Principles of Hydrazone Bioactivity

Hydrazones are a class of organic compounds characterized by the >C=N-NH- functional group and are recognized for their wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. nih.govnih.gov Their pharmacological potential is largely attributed to the unique chemical properties of the hydrazone linkage.

Role of the Azomethine Pharmacophore in Biological Interactions

The azomethine group (-NHN=CH-) is a critical pharmacophore in hydrazone derivatives, playing a pivotal role in their biological activity. nih.govomicsonline.org This functional group, with its imine (-C=N-) linkage, is involved in various biological interactions. The nitrogen and carbon atoms of the azomethine group are active centers that contribute to the molecule's reactivity towards both electrophiles and nucleophiles. naturalspublishing.com The nitrogen atom of the amino group is particularly nucleophilic. naturalspublishing.com

The biological activities of hydrazones are often linked to their ability to form stable complexes with metal ions, which can be crucial for the function of certain enzymes. phytojournal.com For instance, some hydrazone derivatives have shown antitumoral activity by inhibiting ribonucleotide reductase through the formation of iron complexes. nih.gov The azomethine linkage provides the necessary framework for chelation, a process that can modulate the activity of metalloenzymes. nih.gov

Furthermore, the hydrazone moiety can participate in hydrogen bonding and other non-covalent interactions with biological targets such as enzymes and receptors. nih.gov The flexibility and specific geometry of the hydrazone group allow it to adapt to the binding sites of various biomolecules, contributing to its diverse pharmacological profile. nih.gov The ability of the azomethine proton to engage in these interactions is a key determinant of the biological efficacy of this class of compounds. nih.gov

Reversibility and pH-Lability of the Hydrazone Linkage in Physiological Environments

A key feature of the hydrazone bond is its susceptibility to hydrolysis, particularly under acidic conditions. nih.govresearchgate.net This pH-dependent lability is a significant factor in the design of drug delivery systems, where the hydrazone linkage can be engineered to release a therapeutic agent in specific acidic microenvironments within the body, such as in tumors or within cellular lysosomes. wikipedia.orgresearchgate.netresearchgate.net

The rate of hydrolysis is influenced by the chemical environment surrounding the hydrazone bond. nih.gov Aromatic groups in conjugation with the hydrazone can increase stability due to resonance effects. nih.gov Conversely, the presence of electron-withdrawing groups can enhance the electrophilicity of the hydrazone, making it less stable. researchgate.net For example, hydrazones derived from aliphatic aldehydes tend to hydrolyze more rapidly at neutral pH compared to those derived from aromatic aldehydes. researchgate.netacs.org

This reversible nature of hydrazone formation is also exploited in dynamic combinatorial chemistry. researchgate.net The ability of the hydrazone bond to break and reform allows for the generation of libraries of compounds that can adapt to a biological target. The pH of the environment plays a crucial role in controlling this dynamic equilibrium. While stable at a neutral pH, such as that found in the bloodstream, the hydrazone bond can be cleaved in the more acidic conditions of specific tissues or cellular compartments, triggering the release of the active compound. wikipedia.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies for N'-(4-Chlorobenzylidene)acetohydrazide Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound and its derivatives, SAR studies focus on how modifications to the phenyl ring and the acetohydrazide moiety impact their pharmacological effects.

Influence of Substituent Electron-Donating/Withdrawing Properties on Activity

The electronic properties of substituents on the aromatic ring of hydrazone derivatives significantly affect their biological activity. libretexts.org Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the molecule, thereby influencing its interaction with biological targets. libretexts.org

Studies on various hydrazone derivatives have shown that:

Electron-withdrawing groups can enhance the acidity of the N-H proton of the hydrazone moiety, which may be important for binding to certain biological targets. nih.gov However, strong EWGs can also destabilize the molecule. researchgate.net

Electron-donating groups can increase the electron density on the aromatic ring, potentially enhancing interactions with electron-deficient sites on a receptor. nih.gov They can also influence the stability of the hydrazone linkage. nih.gov

The table below summarizes the general effects of electron-donating and electron-withdrawing groups on the properties of aryl hydrazones.

Substituent PropertyGeneral Effect on Aryl HydrazoneReference
Electron-DonatingIncreases electron density on the aromatic ring, potentially weakening intramolecular hydrogen bonds. nih.gov
Electron-WithdrawingDecreases electron density on the aromatic ring, potentially strengthening intramolecular hydrogen bonds. nih.gov

Impact of Steric Hindrance and Lipophilicity on Molecular Interactions

The size and shape of a molecule, as well as its ability to pass through biological membranes, are critical for its activity. Steric hindrance and lipophilicity are two key physical properties that influence these aspects.

Steric Hindrance: The introduction of bulky substituents can hinder the ability of a molecule to bind to its target site. nih.gov For this compound derivatives, modifications that increase steric bulk near the hydrazone linkage or the phenyl ring could negatively impact activity by preventing optimal binding. nih.gov Conversely, in some cases, steric bulk might enhance selectivity for a particular target.

Lipophilicity: The lipophilicity, or fat-solubility, of a compound affects its absorption, distribution, metabolism, and excretion (ADME) properties. The 4-chloro substituent in this compound increases its lipophilicity compared to the unsubstituted parent compound. This can enhance its ability to cross cell membranes and reach intracellular targets. nih.gov However, excessively high lipophilicity can lead to poor solubility and increased toxicity. SAR studies often aim to find an optimal balance of lipophilicity to maximize therapeutic efficacy.

The following table illustrates how these properties can influence molecular interactions.

PropertyImpact on Molecular InteractionsReference
Steric HindranceCan prevent or reduce binding to a biological target due to spatial clashes. May also influence the conformation of the molecule. nih.gov
LipophilicityAffects membrane permeability and transport to the site of action. Influences binding to hydrophobic pockets in target proteins. nih.gov

Conformation-Activity Relationships in Biological Contexts

The three-dimensional arrangement of atoms in a molecule, or its conformation, is a critical determinant of its biological activity. The hydrazone linkage (-CO-NH-N=CH-) can exist in different conformations due to rotation around single bonds. nih.gov The specific conformation adopted by this compound in a biological environment will influence how it fits into the binding site of a target protein.

The flexibility of the hydrazone moiety allows for a degree of conformational adaptability, which can be advantageous for binding to multiple targets. nih.gov However, for specific, high-affinity interactions, a more rigid conformation may be preferred. The presence of the 4-chlorophenyl substituent can influence the preferred conformation of the molecule. Computational modeling and experimental techniques are often used to study the conformational preferences of hydrazone derivatives and how these relate to their observed biological activities. Understanding the conformation-activity relationship is essential for the rational design of more potent and selective analogs.

Targeted Biological Pathways and Proposed Mechanisms of Action

The biological activity of this compound and related hydrazones stems from their ability to interact with specific biological targets, primarily enzymes and other essential macromolecules. The core hydrazone scaffold (–CO–NH–N=CH–) is a key pharmacophore that facilitates these interactions.

Enzyme Inhibition Mechanisms (e.g., Laccase, Urease, Fungal Succinate Dehydrogenase)

The N'-benzylideneacetohydrazide structure is a versatile inhibitor capable of targeting a range of enzymes through various mechanisms.

Laccase Inhibition

Laccases are copper-containing oxidase enzymes found in fungi and plants, playing roles in pathogenesis and lignin (B12514952) degradation. Hydrazone derivatives have been identified as effective laccase inhibitors. Studies on related 4-hydroxybenzohydrazide-hydrazones against laccase from Trametes versicolor have identified a competitive type of inhibition. This suggests that the inhibitor molecule competes with the substrate for binding at the enzyme's active site. The mechanism likely involves the hydrazone moiety coordinating with the copper ions in the laccase active site, thereby blocking its catalytic function.

Urease Inhibition

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, a process implicated in pathologies like peptic ulcers and urolithiasis caused by bacteria such as Helicobacter pylori. The hydrazone scaffold is a potent inhibitor of this enzyme. The proposed mechanism involves the chelation of the two nickel ions in the urease active site by the oxygen and nitrogen atoms of the hydrazone backbone (–C=N–N–C=O). This interaction blocks the substrate, urea, from accessing the catalytic site. Studies on structurally similar N'-benzylidenebenzohydrazide derivatives show that the nature and position of substituents on the phenyl ring significantly influence inhibitory potency, with electron-donating groups often enhancing the activity. mdpi.com For instance, N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide and N'-(4-nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide have both demonstrated strong urease inhibitory activities. nih.gov

Table 1: Urease Inhibitory Activity of Selected N'-Benzylidene Hydrazide Derivatives

CompoundSubstituent on Benzylidene RingIC₅₀ (µM)Standard (Thiourea) IC₅₀ (µM)
N'-(4-hydroxy-3-methoxybenzylidene)-4-tert-butylbenzohydrazide4-OH, 3-OCH₃13.33 ± 0.5821.14 ± 0.425
N'-(2,4-dihydroxybenzylidene)-4-tert-butylbenzohydrazide2,4-diOH15.67 ± 0.8721.14 ± 0.425
N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide2-Br8.4-
N'-(4-nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide4-NO₂20.2-

Data sourced from multiple studies for comparative purposes. mdpi.comnih.gov

Fungal Succinate Dehydrogenase Inhibition

Succinate dehydrogenase (SDH), or Complex II, is a critical enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Fungicides known as SDHIs (Succinate Dehydrogenase Inhibitors) act by disrupting fungal respiration. researchgate.net These inhibitors function by binding to the ubiquinone binding pocket (the Qp site) of the SDH enzyme, preventing the reduction of ubiquinone to ubiquinol. researchgate.net This blockage of the electron transport chain halts cellular respiration and leads to fungal cell death. The N'-acylhydrazone structure is a known bioisostere of the carboxamide group found in many commercial SDHI fungicides. Therefore, it is proposed that this compound acts via this mechanism, with the hydrazone moiety mimicking the carboxamide linkage to effectively bind to the Qp site and inhibit enzyme function.

Interactions with Cellular Components and Macromolecules (e.g., DNA Cleavage)

While direct DNA cleavage by simple N'-benzylideneacetohydrazide derivatives has not been extensively documented, the broader class of hydrazones has been shown to interact with DNA. Certain antifungal bis-guanylhydrazone derivatives have demonstrated the ability to bind to fungal DNA. nih.govresearchgate.net Molecular docking and in-vitro studies suggest that these compounds can fit into the grooves of the DNA double helix or intercalate between base pairs. nih.gov This binding can disrupt DNA replication and transcription processes, contributing to the compound's antifungal effects. The interaction is often stabilized by non-covalent forces such as hydrogen bonding and hydrophobic interactions. nih.gov Although this does not involve direct cleavage of the phosphodiester backbone, this binding mechanism represents a significant interaction with a key cellular macromolecule.

Molecular Mechanisms Underlying Observed Biological Effects (e.g., Autophagic Flux Inhibition)

Recent research into the anticancer potential of hydrazone derivatives has uncovered interactions with the cellular process of autophagy. Autophagy is a catabolic "self-eating" process that cells use to degrade and recycle damaged organelles and proteins. In some cancer cells, autophagy can act as a pro-survival mechanism, allowing them to withstand the stress induced by chemotherapy. nih.gov

Studies on structurally related aziridine-hydrazide hydrazone derivatives have shown that these compounds can trigger a pro-survival autophagic response in glioblastoma cells. nih.govnih.gov While the hydrazone treatment induces apoptosis (programmed cell death), it simultaneously stimulates autophagy, which can counteract the therapeutic effect. nih.gov A key finding from this research is that inhibiting this autophagic response, for example with a known autophagy inhibitor like chloroquine, significantly enhances the pro-apoptotic and cytotoxic potential of the hydrazone compounds. nih.govnih.gov This suggests that for this compound, a potential molecular mechanism in cancer cells involves the induction of a protective autophagic flux, which, if blocked, could lead to more effective cell killing.

Comparative Biological Studies with Structurally Related Hydrazone Scaffolds

The biological activity of N'-benzylideneacetohydrazide is highly tunable based on the nature and position of substituents on the benzylidene aromatic ring. Structure-activity relationship (SAR) studies reveal how different functional groups compared to the 4-chloro group influence potency against various biological targets.

For instance, in the context of urease inhibition, a comparative analysis of various N'-benzylidene-4-tert-butylbenzohydrazides showed that compounds with strong electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃), on the benzylidene ring exhibited the most potent inhibitory activity. mdpi.com A derivative with a 4-hydroxy and 3-methoxy substitution was found to be significantly more active than the thiourea (B124793) standard. mdpi.com In contrast, another study comparing a 2-bromo derivative with a 4-nitro derivative found the bromo-substituted compound to be more than twice as potent as the nitro-substituted one, highlighting the complex role of electronic and steric effects. nih.gov

In studies of cholinesterase inhibition, hydrazones derived from 4-(trifluoromethyl)benzohydrazide were evaluated. mdpi.com The compound N'-(4-(trifluoromethyl)benzylidene)-4-(trifluoromethyl)benzohydrazide, featuring a CF₃ group at the 4-position of the benzylidene ring, produced the strongest inhibition of acetylcholinesterase (AChE) in its series. mdpi.com This suggests that a strong electron-withdrawing group at the para position can be highly favorable for this specific target, a different trend than that observed for urease inhibition. The 4-chloro derivative, while active, was less potent than the 4-trifluoromethyl analog in this context. These comparative studies underscore that the 4-chloro substituent of this compound provides a balance of lipophilicity and electronic properties that confer broad biological activity, though optimization for specific targets can be achieved by replacing the chlorine with other functional groups.

Future Directions and Emerging Research Avenues

Advanced Synthetic Strategies for N'-(4-Chlorobenzylidene)acetohydrazide Derivatives

The conventional synthesis of this compound and its analogs typically involves a straightforward condensation reaction between acetohydrazide (or a substituted variant) and 4-chlorobenzaldehyde (B46862), often under reflux in a solvent like ethanol (B145695). nih.govresearchgate.net While effective, this method can require long reaction times and significant solvent use. To overcome these limitations, modern research is focusing on more efficient and environmentally benign synthetic methodologies.

Advanced strategies that are being increasingly adopted for the synthesis of hydrazone derivatives include:

Mechanochemistry: This involves conducting reactions by grinding solid reactants together, often with minimal or no solvent (neat grinding). This technique has been successfully applied to produce hydrazones and related compounds, offering advantages such as reduced reaction times, higher yields, and a greener footprint compared to solution-based methods. nih.govresearchgate.net

Solid-State Melt Reactions: In this approach, a mixture of solid reactants is heated above their melting points to initiate the reaction in the absence of a solvent. This method has proven to be highly efficient for certain hydrazone syntheses. nih.govresearchgate.net

Electrochemical Synthesis: Recent advancements have demonstrated the use of electrooxidation to synthesize hydrazones. This method avoids the need for potentially hazardous metal catalysts and external oxidants, using electricity to drive the reaction, often in aqueous media with a simple electrolyte like NaCl. organic-chemistry.org

Acceptorless Dehydrogenative Coupling (ADC): This catalytic process enables the direct synthesis of hydrazones from alcohols and hydrazines, eliminating the need for a pre-oxidized aldehyde or ketone. This atom-economical approach generates water or hydrogen gas as the only byproduct. organic-chemistry.org

Table 1: Comparison of Synthetic Strategies for Hydrazone Derivatives
MethodDescriptionKey AdvantagesReference
Conventional CondensationReaction of a hydrazide and an aldehyde/ketone in a solvent, typically with heating (reflux).Well-established, simple setup. nih.govresearchgate.net
MechanosynthesisSolvent-free or low-solvent grinding of solid reactants.Reduced solvent waste, faster reaction times, high yields. nih.govresearchgate.net
Electrochemical SynthesisUses electrical current to drive the oxidation and coupling, avoiding chemical oxidants.Environmentally friendly, high functional group tolerance. organic-chemistry.org
Acceptorless Dehydrogenative CouplingCatalytic coupling of alcohols and hydrazines with the release of H₂ or H₂O.High atom economy, clean byproducts. organic-chemistry.org

Integration of Computational Design and High-Throughput Screening in Compound Discovery

The synergy between computational modeling and experimental screening is accelerating the discovery of potent this compound derivatives. In silico techniques allow for the rational design of new compounds and the prioritization of candidates for synthesis, thereby saving significant time and resources.

Key computational and screening approaches include:

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule to a specific biological target. It has been widely used to design hydrazone derivatives as inhibitors of various enzymes, such as enoyl-acyl carrier protein reductase (ENR) for antibacterial applications and monoamine oxidase (MAO). epstem.netresearchgate.netresearchgate.net

Fragment-Based Virtual Screening: This method involves identifying small molecular fragments that bind to a target and then computationally growing or linking them to create more potent lead compounds. This strategy was effectively used to design novel (E)-N'-benzylidene hydrazides as potent inhibitors of the c-Met kinase, a key target in cancer therapy. tandfonline.com

High-Throughput Screening (HTS): Once candidate molecules are designed and synthesized, HTS allows for the rapid experimental testing of large numbers of compounds against a specific biological target. For instance, fluorometric assays have been employed to screen libraries of new hydrazone derivatives for their inhibitory activity against hMAO-A and hMAO-B enzymes. nih.gov Similarly, broad in vitro screenings have been used to identify hydrazones with significant antifungal activity against various pathogenic yeast species. mdpi.com

Table 2: Computational and Screening Methods in Hydrazone Research
TechniqueApplicationExample Target/GoalReference
Molecular DockingPredicting binding modes and affinities of hydrazones.ENR enzyme (antibacterial), MAO enzymes. epstem.netresearchgate.net
Fragment-Based Virtual ScreeningDesigning novel inhibitors from molecular fragments.c-Met kinase inhibitors (anticancer). tandfonline.com
High-Throughput Screening (HTS)Rapidly testing synthesized compounds for biological activity.Antifungal activity against Candida species. mdpi.com
ADMET SimulationIn silico prediction of pharmacokinetic and toxicity properties.Evaluating drug-likeness of new hydrazone derivatives. epstem.net

Exploration of Novel Biological Targets and Polypharmacology Approaches

While hydrazones have been traditionally studied for antimicrobial and anticonvulsant activities, current research is significantly broadening their therapeutic scope by identifying novel biological targets. The structural versatility of the this compound scaffold allows for modifications that can tune its activity against a wide array of proteins and enzymes implicated in different diseases.

Emerging targets for derivatives of this scaffold include:

Receptor Tyrosine Kinases (RTKs): Derivatives have been developed as potent inhibitors of c-Met kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial in cancer progression and angiogenesis. tandfonline.com

Monoamine Oxidase (MAO): Novel hydrazones have shown selective and potent inhibitory activity against human MAO-A, an important target for the treatment of depression and other neurological disorders. nih.gov

Urease: N'-benzylidene-4-tert-butylbenzohydrazide derivatives have been identified as powerful urease inhibitors, relevant for treating infections caused by urease-producing bacteria like Helicobacter pylori. mdpi.com

Bacterial Enzymes: Beyond traditional targets, specific enzymes like DNA gyrase and enoyl-acyl carrier protein reductase (ENR) are being pursued for the development of new antibacterial agents. researchgate.netnih.gov

Furthermore, the concept of polypharmacology , where a single compound is designed to interact with multiple targets, is a promising strategy for treating complex multifactorial diseases like cancer. Research has shown that certain N'-benzylidene hydrazide derivatives can inhibit both c-Met and VEGFR-2, demonstrating a multi-target profile that could lead to more effective anti-tumor effects. tandfonline.com

Table 3: Novel Biological Targets for this compound Analogs
Biological TargetTherapeutic AreaKey FindingReference
c-Met Kinase / VEGFR-2OncologyDevelopment of single and multi-target inhibitors. tandfonline.com
Monoamine Oxidase A (MAO-A)Neurology / PsychiatryDiscovery of potent and selective inhibitors. nih.gov
UreaseInfectious DiseaseIdentification of potent inhibitors for H. pylori infections. mdpi.com
Enoyl-Acyl Carrier Protein Reductase (ENR)Infectious DiseaseDesign of novel antibacterial agents. researchgate.net

Development of Hybrid Molecules Incorporating this compound Scaffolds

Molecular hybridization is a powerful drug design strategy that involves covalently linking two or more distinct pharmacophores (active molecular scaffolds) to create a single hybrid molecule. This approach aims to produce compounds with improved affinity, better selectivity, or a dual mode of action that can address multiple pathological pathways simultaneously. The this compound moiety is an ideal component for such hybrids due to its synthetic tractability and established biological importance.

Several classes of hybrid molecules have been successfully synthesized and evaluated:

Quinoline-Hydrazone Hybrids: The quinoline (B57606) ring system is a well-known pharmacophore present in numerous drugs. nih.gov Combining it with the chlorobenzylidene hydrazone moiety has led to compounds with significant biological potential, targeting bacterial mechanisms like DNA gyrase. nih.goviucr.org

Triazole-Hydrazone Hybrids: The 1,2,3-triazole ring is a bioisostere for various functional groups and is known to enhance the pharmacological profile of compounds. Hybrids incorporating a 1,2,3-triazole linker between a phenyl group and the acetohydrazide backbone have yielded potent c-Met kinase inhibitors. tandfonline.com

Coumarin-Hydrazone Hybrids: Coumarin (2H-chromen-2-one) and its derivatives possess a wide range of biological activities. Hybrid molecules linking the (7-hydroxy-2-oxo-2H-chromen-4-yl) moiety with N'-(chlorobenzylidene)acetohydrazide have been synthesized as part of the search for new bioactive agents. nih.gov

Oxadiazole-Hydrazone Hybrids: The 1,3,4-oxadiazole (B1194373) ring is another important heterocycle in medicinal chemistry. Researchers have synthesized hybrids containing a 5-(4-chlorophenyl)-1,3,4-oxadiazole core linked via a thioacetohydrazide bridge to various substituted benzylidene groups, investigating them as antibacterial agents. researchgate.net

Table 4: Examples of Hybrid Molecules Based on the this compound Scaffold
Hybridized ScaffoldResulting Hybrid ClassPotential ApplicationReference
QuinolineQuinoline-Hydrazone HybridsAntibacterial nih.goviucr.org
1,2,3-TriazoleTriazole-Hydrazone HybridsAnticancer (c-Met inhibition) tandfonline.com
CoumarinCoumarin-Hydrazone HybridsGeneral Bioactive Agents nih.gov
1,3,4-OxadiazoleOxadiazole-Thioacetohydrazide HybridsAntibacterial researchgate.net
Thiophene (B33073)Thiophene-Carbohydrazide HybridsGeneral Bioactive Agents researchgate.net

Q & A

Q. What are the standard synthetic routes for preparing N'-(4-Chlorobenzylidene)acetohydrazide and its derivatives?

Methodological Answer: The compound is typically synthesized via Schiff base condensation. A general protocol involves refluxing equimolar amounts of acetohydrazide (e.g., 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide) and 4-chlorobenzaldehyde in a 1:1 methanol/chloroform solvent system with a catalytic amount of acetic acid (0.05 mL) for 5 hours. The product is filtered and recrystallized from methanol, yielding ~91% purity . Variations may include substituting aldehydes or optimizing reaction times for specific derivatives.

Q. How can the crystal structure of this compound be determined?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Using a Bruker APEXII DUO CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å), data are collected at 296 K. The structure is solved via direct methods (SHELXS) and refined using SHELXL. Key parameters include monoclinic space group P2₁/c, unit cell dimensions (a = 17.0923 Å, b = 9.6719 Å, c = 9.5592 Å), and Z = 3. Hydrogen bonding and π-π interactions are analyzed using Mercury software .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1677 cm⁻¹, C=N at ~1593 cm⁻¹) .
  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows peaks for the hydrazide NH (δ 9.30 ppm), imine proton (δ 8.60 ppm), and aromatic protons (δ 7.44–8.14 ppm). ¹³C NMR confirms the carbonyl (δ 166 ppm) and imine (δ 145 ppm) carbons .
  • Mass Spectrometry : Parent ion peaks (e.g., m/z 452) and isotope patterns confirm molecular weight .

Advanced Research Questions

Q. How do substituents on the benzylidene moiety influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -Cl) enhance α-glucosidase inhibition (IC₅₀ = 6.10–18.7 µM vs. acarbose IC₅₀ = 378.2 µM). For example, (E)-N-(4-chlorobenzylidene)-2-(ethylthio)-1H-benzimidazol-1-yl)acetohydrazide (IC₅₀ = 18.7 µM) shows higher activity than nitro- or methoxy-substituted analogs. Conformational analysis (trans/cis ratios, e.g., 72/28) further correlates with potency .

Q. What computational methods are employed to predict electronic and thermodynamic properties?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) optimize molecular geometry and compute HOMO-LUMO gaps (e.g., 4.25 eV), dipole moments, and Mulliken charges. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding contributes 25% to lattice energy). Molecular docking (AutoDock Vina) predicts binding affinities to targets like α-glucosidase (ΔG = −8.2 kcal/mol) .

Q. How can structural contradictions in SAR studies be resolved?

Methodological Answer: Systematic variation of substituents paired with in vitro/in vivo correlation is critical. For instance, 4-chlorobenzylidene derivatives exhibit actoprotective effects in rats, while 3-nitrobenzylidene analogs show reduced efficacy. Conflicting data are addressed by controlling stereochemistry (E/Z isomerism) and verifying purity via HPLC (≥95%) .

Q. What strategies improve stability and bioavailability of hydrazide derivatives?

Methodological Answer:

  • Crystallization : Recrystallization from methanol reduces impurities and enhances thermal stability (m.p. 231–232°C) .
  • Formulation : PEGylation via "click" chemistry (CuAAC reaction) increases solubility and prolongs half-life in physiological conditions .
  • Metabolic Stability Assays : Liver microsome studies (e.g., human CYP450 isoforms) identify metabolites and guide structural modifications .

Q. How does hydrogen bonding impact physicochemical properties?

Methodological Answer: SCXRD reveals intramolecular O-H···O hydrogen bonds (2.65 Å) and intermolecular N-H···O interactions (2.89 Å), stabilizing the crystal lattice. Lattice energy calculations (PIXEL method) quantify these contributions (~30 kcal/mol), correlating with melting points and solubility .

Q. What enzyme inhibition mechanisms are explored for antimicrobial applications?

Methodological Answer: Targeting the bacterial biotin pathway, MIC assays (e.g., against E. coli: MIC = 8 µg/mL) and enzyme kinetics (BioA inhibition, Kᵢ = 0.45 µM) validate mechanism. Time-kill curves and resistance induction studies (serial passaging) confirm sustained efficacy .

Q. How are in vitro/in vivo discrepancies addressed in pharmacological studies?

Methodological Answer: Pharmacokinetic profiling (Cmax, AUC) in rodent models identifies bioavailability issues. For example, poor blood-brain barrier penetration may explain weak in vivo neuroactivity despite high in vitro IC₅₀. Prodrug strategies (e.g., esterification) or nanoencapsulation (liposomes) improve delivery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.